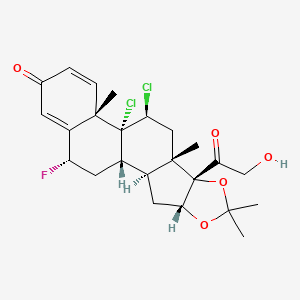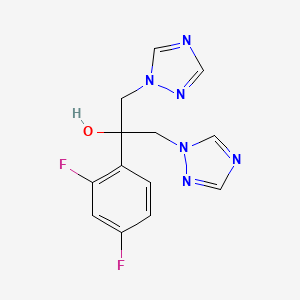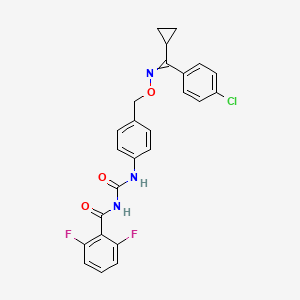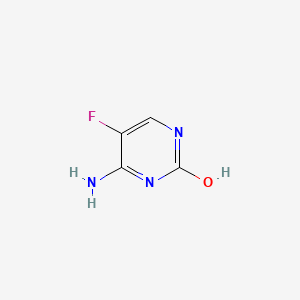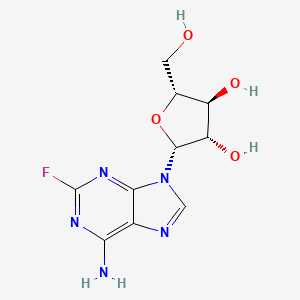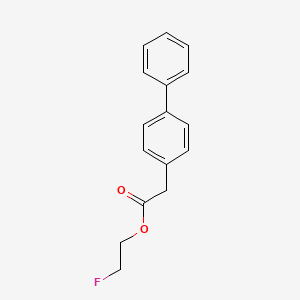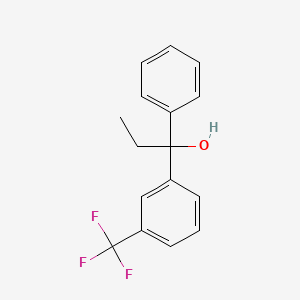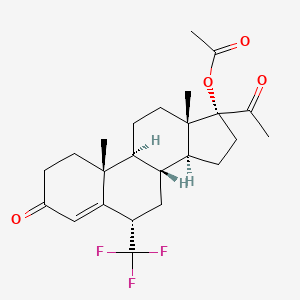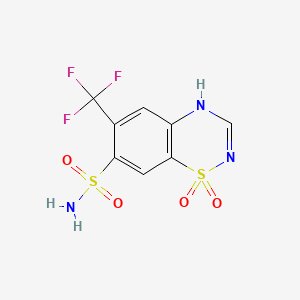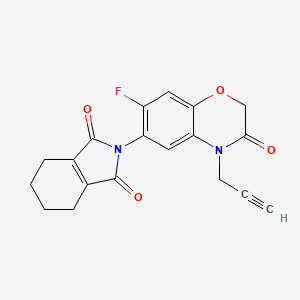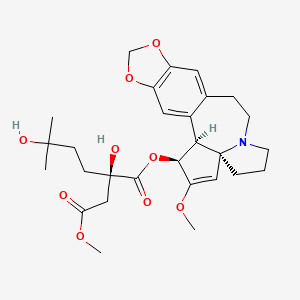
Harringtonine
Overview
Description
Harringtonine is a cytotoxic alkaloid that has been isolated from the evergreen tree Cephalotaxus harringtonia, native to the southern provinces of China . It is known to inhibit protein synthesis in a dose- and time-dependent manner by acting on the ribosomes of cancer cells .
Synthesis Analysis
The synthesis of this compound involves classic reactions from readily available starting materials . The efficient synthesis of the ester side chains of homothis compound and this compound using lactones as building blocks has been developed .Molecular Structure Analysis
This compound has a molecular formula of C28H37NO9 . It has been found that this compound simultaneously targets SARS-CoV-2 S protein and host cell surface TMPRSS2 expressed by the host cell .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It is known to inhibit translocation, the peptidyl transferase center or the polypeptide exit tunnel, modulate the binding of translation machinery components to the ribosome, and induce miscoding, premature termination or stop codon readthrough .Physical And Chemical Properties Analysis
This compound has a molecular weight of 531.59 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Harringtonine has been used in a variety of scientific research applications, both in vivo and in vitro.
In Vivo
Harringtonine has been used in a variety of in vivo studies. It has been used to study the effects of chemotherapy on cancer cells, to study the effects of neurodegenerative diseases, to study the effects of inflammation, and to study the effects of cardiovascular disease.
In Vitro
Harringtonine has also been used in a variety of in vitro studies. It has been used to study the effects of apoptosis, to study the effects of cell cycle regulation, to study the effects of autophagy, and to study the effects of cell differentiation.
Mechanism of Action
Target of Action
Harringtonine, also known as Homothis compound (HHT), is a plant alkaloid that primarily targets the protein synthesis machinery of cells . It interacts with the ribosomal A-site, which is crucial for the elongation step of protein synthesis .
Mode of Action
this compound exerts its effects by binding to the A-site of ribosomes, thereby preventing the elongation of the nascent polypeptide chain during translation . This unique mechanism of action disrupts the initial elongation step of protein synthesis .
Biochemical Pathways
By inhibiting the elongation step of protein synthesis, this compound affects multiple biochemical pathways. As protein synthesis is a fundamental cellular process, its inhibition can alter various physiological pathways, leading to a multifaceted approach to disease management .
Pharmacokinetics
this compound’s pharmacokinetics have been studied in the context of combination therapies. For instance, in a study involving patients with Chronic Myeloid Leukemia (CML) who had a suboptimal response to imatinib alone, this compound was administered subcutaneously at a dose of 1.25 mg/m² twice daily for 1 day every 28 days, supplemented with ongoing imatinib therapy .
Result of Action
The primary result of this compound’s action is the disruption of protein synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells . This makes this compound effective in the treatment of various hematological malignancies and cancers .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the natural purification of this compound and its analogs has caused significant damage to the environment . Additionally, the compound’s effectiveness can be affected by factors such as the patient’s overall health, the presence of other medications, and specific characteristics of the disease being treated.
Biological Activity
Harringtonine has been shown to have a variety of biological activities. It has been shown to inhibit the growth of cancer cells, to induce apoptosis, to induce autophagy, to modulate cell cycle regulation, and to modulate cell differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, to inhibit the activity of protein phosphatases, to modulate the activity of G-protein coupled receptors, to modulate the activity of enzymes involved in the synthesis of DNA and RNA, and to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
Harringtonine has several advantages for use in lab experiments. It is easy to synthesize, has a wide range of biological activities, and can be used in both in vivo and in vitro studies. The main limitation for use in lab experiments is that the mechanism of action of this compound is not yet fully understood.
Future Directions
There are a number of potential future directions for research on Harringtonine. These include further research into its mechanism of action, further research into its pharmacological effects, further research into its biochemical and physiological effects, further research into its potential therapeutic applications, further research into its potential as an antioxidant, and further research into its potential as an anti-inflammatory agent. Additionally, further research could be conducted into its potential as a tool for studying the effects of chemotherapy on cancer cells, the effects of neurodegenerative diseases, the effects of inflammation, and the effects of cardiovascular disease.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Harringtonine has a unique mechanism of action by preventing the initial elongation step of protein synthesis . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and interactions.
Cellular Effects
This compound has shown significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It prevents the initial elongation step of protein synthesis .
Temporal Effects in Laboratory Settings
It is known that this compound induces the breakdown of polyribosomes to monosomes with concomitant release of completed globin chains .
Metabolic Pathways
It is known that this compound has a unique mechanism of action by preventing the initial elongation step of protein synthesis .
Transport and Distribution
It is known that this compound has a unique mechanism of action by preventing the initial elongation step of protein synthesis .
Subcellular Localization
It is known that this compound has a unique mechanism of action by preventing the initial elongation step of protein synthesis .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Harringtonine involves a multi-step process starting from L-lysine.", "Starting Materials": [ "L-lysine", "Sodium borohydride", "Acetic anhydride", "Lithium aluminum hydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Chloroacetyl chloride", "Sodium cyanide", "Bromine", "Sodium methoxide", "Hydrogen peroxide", "Sodium chlorite", "Formic acid", "Methanesulfonic acid", "Sodium nitrite", "Sodium nitrate" ], "Reaction": [ "Conversion of L-lysine to N-Boc-L-lysine using Boc anhydride and triethylamine", "Reduction of N-Boc-L-lysine using sodium borohydride to obtain N-Boc-lysine", "Acetylation of N-Boc-L-lysine using acetic anhydride and pyridine to obtain N-Boc-N-acetyl-L-lysine", "Reduction of N-Boc-N-acetyl-L-lysine using lithium aluminum hydride to obtain N-acetyl-L-lysine", "Boc protection of N-acetyl-L-lysine using Boc anhydride and triethylamine to obtain N-Boc-N-acetyl-L-lysine", "Conversion of N-Boc-N-acetyl-L-lysine to N-Boc-N-chloroacetyl-L-lysine using chloroacetyl chloride and triethylamine", "Conversion of N-Boc-N-chloroacetyl-L-lysine to N-Boc-N-cyanoacetyl-L-lysine using sodium cyanide and acetic acid", "Bromination of N-Boc-N-cyanoacetyl-L-lysine using bromine and acetic acid to obtain N-Boc-N-(2-bromoacetyl)-L-lysine", "Deprotection of N-Boc-N-(2-bromoacetyl)-L-lysine using methanesulfonic acid to obtain N-(2-bromoacetyl)-L-lysine", "Conversion of N-(2-bromoacetyl)-L-lysine to 4-methylthio-2,3-dihydro-1,5-benzothiazepin-4(5H)-one using sodium methoxide and hydrogen peroxide", "Conversion of 4-methylthio-2,3-dihydro-1,5-benzothiazepin-4(5H)-one to 4-methylthio-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide using sodium chlorite and formic acid", "Conversion of 4-methylthio-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide to Harringtonine using sodium nitrite and sodium nitrate" ] } | |
CAS RN |
26833-85-2 |
Molecular Formula |
C28H37NO9 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
1-O-[(6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate |
InChI |
InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23?,24?,27-,28?/m1/s1 |
InChI Key |
HAVJATCHLFRDHY-UHQSDWAMSA-N |
Isomeric SMILES |
CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@]2(CCC5)C=C1OC)OCO4)O)O |
SMILES |
CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Canonical SMILES |
CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Appearance |
Solid powder |
Other CAS RN |
26833-85-2 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
harringtonine harringtonine hydrochloride harringtonine, (R)-isomer harringtonine, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



